molecular formula C8H10ClN3 B1282534 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 111896-77-6

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B1282534
M. Wt: 183.64 g/mol
InChI Key: BTLNLOHFQGIGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” can be represented by the SMILES string C1CCC2=C(C1)C(=NC(=N2)N)Cl . The InChI key for this compound is GRJAHNHNEFHLDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is 183.64 g/mol . It has a predicted density of 1.341±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine is used in the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines . These compounds have shown potential as antitubercular and antidiabetic agents .
  • Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
  • Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Application in Synthesis of Novel Derivatives

  • Summary of the Application : “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . These new compounds have shown potential as antitubercular agents .
  • Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
  • Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Application in Synthesis of Novel Derivatives

  • Summary of the Application : “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . These new compounds have shown potential as antitubercular agents .
  • Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
  • Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNLOHFQGIGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547286
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

CAS RN

111896-77-6
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5,6,7,8-tetrahydroquinazoline-4-ol (20.0 g, 121 mmol) in toluene (150 ml) was dropped phosphorus oxychloride (55.7 g, 363 mmol) at 90° C. The mixture was stirred for 1 hour and the solvent was removed in vacuo. The residue was poured into 28% aqueous ammonia solution at 0° C. The solid was filtered and purified by silica gel column chromatography (3% MeOH/CHCl3) to give the object compound (13.5 g, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Yield
60%

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